1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene
Overview
Description
1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene is an organic compound characterized by the presence of bromine, fluorine, and a cyclopropylmethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene typically involves multiple steps, starting with the preparation of intermediates. One common method involves the bromination of a suitable precursor, followed by the introduction of the cyclopropylmethoxy group and fluorination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield.
For industrial production, the process may be scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale synthesis.
Chemical Reactions Analysis
1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted benzene derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene has a wide range of applications in scientific research:
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Biological Activity
1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene is an organic compound characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a cyclopropylmethoxy group attached to a benzene ring. Its molecular formula is C10H10BrF, with a molecular weight of approximately 235.09 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The structural arrangement of this compound contributes to its distinct chemical properties. The presence of halogen substituents (bromine and fluorine) along with the cyclopropylmethoxy group may influence its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C10H10BrF |
Molecular Weight | 235.09 g/mol |
Key Functional Groups | Bromine, Fluorine, Cyclopropylmethoxy |
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural features possess antimicrobial activity. The halogen atoms may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
2. Anticancer Potential
The compound is being explored for its potential as a lead in anticancer drug development. Its unique structure may allow it to interact with specific receptors or enzymes involved in cancer cell proliferation.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with biological targets through:
- Nucleophilic Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic attacks, potentially leading to the formation of reactive intermediates that affect cellular pathways.
- Enzyme Inhibition: Similar compounds have shown the ability to inhibit key enzymes involved in cancer metabolism or microbial growth.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Antimicrobial Activity Study:
- A study demonstrated that structurally similar brominated compounds exhibited significant antimicrobial activity against various bacterial strains.
- Results indicated a correlation between the presence of halogens and increased potency against Gram-positive bacteria.
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Anticancer Activity Evaluation:
- Research on analogs revealed that certain derivatives showed IC50 values in the low micromolar range against cancer cell lines, suggesting potential efficacy for further development.
- Mechanistic studies indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways.
Properties
IUPAC Name |
1-bromo-2-(cyclopropylmethoxy)-3-fluorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDPSRREVFNNMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901249341 | |
Record name | 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884512-60-1 | |
Record name | 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884512-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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